molecular formula C8H12N2O3 B2416522 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one CAS No. 40345-47-9

2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one

Cat. No.: B2416522
CAS No.: 40345-47-9
M. Wt: 184.195
InChI Key: YFSCVZVLHXMHFB-UHFFFAOYSA-N
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Description

2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one is a chemical compound with the molecular formula C8H12N2O3 It is known for its unique structure, which includes a cyclohexane ring with three ketone groups and two oxime groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one typically involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the oxime groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxime groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one involves its interaction with molecular targets through its oxime and ketone groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2)3-5(9-12)7(10-13)6(11)4-8/h12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCVZVLHXMHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO)C(=NO)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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